Comprehensive Technical Guide on 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine (CAS 1016536-64-3)
Comprehensive Technical Guide on 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine (CAS 1016536-64-3)
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for developing robust structure-activity relationships (SAR). 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine (CAS 1016536-64-3) is a highly specialized arylalkyl hydrazine. It merges the proven lipophilic pharmacophore of a methoxynaphthalene core (analogous to the NSAID naproxen) with a highly reactive, bifunctional hydrazine moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven methodologies for incorporating this compound into complex heterocyclic scaffolds, such as pyrazoles.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physical and chemical properties of a building block is the first step in designing successful synthetic routes. The data below synthesizes current commercial and chemical standards for this compound[1][2][3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine |
| CAS Registry Number | 1016536-64-3 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| SMILES String | NNCC1=CC=C2C=C(OC)C=CC2=C1 |
| Typical Purity | ≥95% to 98% (Analytical Grade) |
| Storage Conditions | Sealed in dry, dark environment at 2–8°C |
Structural Causality & Reactivity (Expertise & Experience)
The molecular architecture of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine dictates its synthetic utility:
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The Methylene Spacer (-CH₂-): Unlike direct aryl hydrazines (e.g., phenylhydrazine) where the nitrogen lone pair delocalizes into the aromatic π -system, the methylene bridge in this molecule isolates the hydrazine group. This preserves the high electron density and the "alpha-effect" of the adjacent nitrogen atoms, resulting in superior nucleophilicity.
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The Methoxynaphthyl Core: This bulky, electron-rich aromatic system acts as a strong lipophilic anchor. In medicinal chemistry, this moiety is frequently utilized to target hydrophobic pockets in enzymes (e.g., Cyclooxygenase inhibitors) or to facilitate π−π stacking interactions with target proteins.
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Oxidative Susceptibility: Because the terminal nitrogen is highly electron-rich, the compound is prone to auto-oxidation. This is the mechanistic reason it must be stored at 2–8°C under an inert atmosphere.
Fig 1. Pharmacophore mapping of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine.
Synthetic Applications: Pyrazole Scaffold Generation
One of the most authoritative applications of arylalkyl hydrazines is the synthesis of substituted pyrazoles via cyclocondensation with 1,3-dicarbonyl compounds [4]. Pyrazoles are privileged scaffolds in pharmacology, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.
Self-Validating Protocol: Synthesis of N-Substituted Pyrazoles
Objective: Synthesis of 1-((6-methoxynaphthalen-2-yl)methyl)-3,5-dimethyl-1H-pyrazole.
Reagents Required:
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1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine (1.0 eq, 1.0 mmol, 202.25 mg)
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Acetylacetone (1.1 eq, 1.1 mmol, 110.1 mg)
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Glacial Acetic Acid (0.1 eq, catalytic)
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Absolute Ethanol (5.0 mL)
Step-by-Step Methodology & Causality:
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Substrate Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the hydrazine derivative in 5.0 mL of absolute ethanol.
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Causality: Absolute ethanol is selected as the solvent because its polarity easily solubilizes both precursors. More importantly, using an anhydrous solvent prevents the competitive hydrolysis of the intermediate hydrazone, driving the chemical equilibrium strictly toward dehydration and ring closure.
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Electrophilic Activation: Add 0.1 eq of glacial acetic acid to the stirring solution.
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Causality: The mild Brønsted acid protonates the carbonyl oxygen of acetylacetone. This significantly increases the electrophilicity of the carbonyl carbon without over-protonating the highly nucleophilic terminal nitrogen of the hydrazine, ensuring a rapid initial nucleophilic attack.
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Condensation Initiation: Slowly add 1.1 eq of acetylacetone dropwise at room temperature. Stir for 15 minutes to allow the formation of the transient uncyclized hydrazone intermediate.
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Thermal Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
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Causality: The thermal energy provided at reflux is critical to overcome the activation energy barrier required for the secondary intramolecular nucleophilic attack (ring closure) and the subsequent aromatization (loss of the second water molecule).
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Quenching & Work-up: Upon complete consumption of the starting hydrazine, cool the mixture to room temperature and concentrate it under reduced pressure. Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL).
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Causality: The basic aqueous wash neutralizes the acetic acid catalyst and removes any unreacted acetylacetone into the aqueous layer, ensuring a clean organic phase.
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Purification & Validation: Extract the aqueous layer twice more with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography. Validate the final structure using ¹H NMR (look for the characteristic pyrazole C4-H singlet around δ 5.8–6.0 ppm) and LC-MS (Target [M+H]⁺ = 267.15).
Fig 2. Synthetic workflow for pyrazole cyclocondensation using the hydrazine derivative.
References
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ChemScene, "1016536-64-3 | ((6-Methoxynaphthalen-2-yl)methyl)hydrazine", 1
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BOC Sciences, "1-[(6-Methoxynaphthalen-2-yl)methyl]hydrazine Main Product",
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Sigma Aldrich, "[(6-methoxynaphthalen-2-yl)methyl]hydrazine | 1016536-64-3",
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RSC Advances, "Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation", 3
